5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H18ClN3O2S2 and its molecular weight is 371.9. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Applications
- Microwave-assisted synthesis techniques have been employed to create sulfonamide derivatives, exemplified by B-355252, which potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth. This showcases the compound's relevance in neurodegenerative disease research and its potential as a therapeutic agent (Williams et al., 2010).
Pharmacological Profiles
- N-Alkylated arylsulfonamides derived from (aryloxy)ethyl piperidines have been studied for their selectivity towards the 5-HT7 receptor, indicating the chemical's utility in designing ligands for specific receptor targets. This selectivity is critical for developing treatments for CNS disorders, showcasing a polypharmacological approach to complex disease treatment (Canale et al., 2016).
Antimicrobial and Anticancer Applications
- Heterocyclic derivatives based on sulfonamides have been explored for their antimicrobial activity , highlighting the compound's versatility in contributing to the development of new antibacterial agents (El‐Emary et al., 2002).
- Anticancer activities of novel heterocyclic sulfonamides, showcasing the potential of such compounds in cancer therapy, have been investigated. This research contributes to the understanding of the molecular basis of anticancer activity and the design of new therapeutic agents (Debbabi et al., 2016).
Chemical Synthesis and Material Science
- The development of synthetic bacteriochlorins with spiro-piperidine motifs demonstrates the compound's utility in creating materials with tailored optical properties, relevant for photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide are Cyclin-Dependent Kinases (CDKs) 6 and 9 . CDKs are a family of protein kinases that regulate the cell cycle, and they are promising therapeutic targets for cancer treatment .
Mode of Action
The compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, resulting in the suppression of their downstream signaling pathways . This leads to the inhibition of cell proliferation by blocking cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathways by inhibiting CDK6 and CDK9 . These kinases play crucial roles in cell cycle progression and transcription regulation, respectively. By inhibiting these kinases, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK6 and CDK9 by the compound leads to cell cycle arrest and induction of apoptosis . This results in the inhibition of cell proliferation, which is a desirable outcome in the treatment of cancer .
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-13-4-5-15(22-13)23(20,21)18-11-12-6-9-19(10-7-12)14-3-1-2-8-17-14/h1-5,8,12,18H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSPNUZLQCNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.